molecular formula C18H11NO3 B10845596 7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol

7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol

Cat. No.: B10845596
M. Wt: 289.3 g/mol
InChI Key: NFDYBNVVFHAKIV-UHFFFAOYSA-N
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Description

7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol is a complex organic compound that belongs to the class of chromenoquinolines. This compound is characterized by its unique structure, which includes a chromene ring fused with a quinoline ring, and an ethynyl group at the 7th position. The presence of hydroxyl groups at the 3rd and 9th positions adds to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol can be achieved through various methods. One efficient approach involves the triflic anhydride/2-fluoropyridine (Tf2O/2-F-Pyr)-promoted domino intramolecular cycloaddition reactions of salicylic-acid-derived N-phenyl-ortho-propynyloxy benzamides under mild, metal-free conditions . This method is scalable and compatible with a broad scope of substrates bearing halogens, trifluoromethyl, and electron-donating groups.

Another method involves the use of a zirconium-based metal-organic framework (MOF) as a catalyst for the one-pot three-component condensation reaction of 4-hydroxycumarine, 1-naphthylamine, and aromatic aldehydes under solvent-free conditions at 110°C . This approach offers high atom efficiency and short reaction times.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of metal-free conditions and efficient catalysts like zirconium-based MOFs can be advantageous for large-scale production due to their cost-effectiveness and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The ethynyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the ethynyl group under basic conditions.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydrochromenoquinolines.

    Substitution: Various substituted chromenoquinolines depending on the nucleophile used.

Scientific Research Applications

7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol is unique due to the presence of the ethynyl group at the 7th position and hydroxyl groups at the 3rd and 9th positions. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H11NO3

Molecular Weight

289.3 g/mol

IUPAC Name

7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol

InChI

InChI=1S/C18H11NO3/c1-2-12-14-7-10(20)4-6-16(14)19-18-13-5-3-11(21)8-17(13)22-9-15(12)18/h1,3-8,20-21H,9H2

InChI Key

NFDYBNVVFHAKIV-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C2COC3=C(C2=NC4=C1C=C(C=C4)O)C=CC(=C3)O

Origin of Product

United States

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